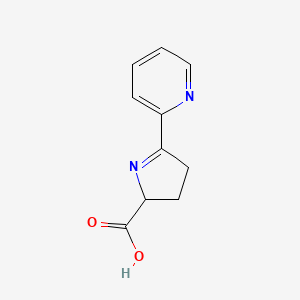

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVJGYQUOOQTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949709 | |

| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26927-08-2 | |

| Record name | Proferrorosamine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gamma-Keto Acid Cyclization

The cyclization of γ-keto acids bearing a pyridin-2-yl substituent is a foundational method. A linear precursor, such as 5-pyridin-2-yl-4-oxopentanoic acid, undergoes intramolecular cyclization under acidic conditions to form the dihydro-pyrrole ring.

Reaction Conditions :

-

Catalyst : Concentrated HCl or H₂SO₄

-

Solvent : Ethanol/water (3:1)

-

Temperature : 80–100°C

Mechanistic Insight :

Protonation of the ketone oxygen initiates nucleophilic attack by the adjacent amine (generated in situ from a nitro group via reduction), forming the pyrrolidine ring. Subsequent oxidation yields the carboxylic acid moiety.

Limitations :

-

Requires pre-functionalized γ-keto acids, which are synthetically challenging.

-

Competing decarboxylation at elevated temperatures reduces yield.

Lactam Hydrolysis and Oxidation

A two-step approach involves synthesizing a lactam intermediate followed by hydrolysis and oxidation. For example, 5-pyridin-2-yl-pyrrolidin-2-one is hydrolyzed to the corresponding amino acid, which is oxidized to the carboxylic acid.

Procedure :

-

Lactam Synthesis :

-

Hydrolysis :

-

Treat lactam with 6M HCl at reflux for 12 hours.

-

-

Oxidation :

Advantages :

-

Lactam intermediates are stable and easily purified.

-

Compatible with diverse pyridine substituents.

Multicomponent Reactions (MCRs)

Modified Hantzsch Pyrrole Synthesis

The Hantzsch reaction, traditionally used for 1,4-dihydropyridines, has been adapted for pyrrole synthesis. A one-pot reaction between a pyridin-2-yl aldehyde, ethyl acetoacetate, and ammonium acetate forms the pyrrole ring.

Reaction Conditions :

Mechanism :

-

Condensation of aldehyde and ethyl acetoacetate forms a diketone intermediate.

-

Ammonia promotes cyclization, followed by dehydrogenation to the aromatic pyrrole.

Optimization :

-

Substituents on the pyridine ring (e.g., electron-withdrawing groups) improve cyclization efficiency.

Ugi-4CR/Post-Condensation Strategy

A four-component Ugi reaction followed by acid-mediated cyclization enables the incorporation of the pyridin-2-yl group.

Components :

-

Pyridin-2-yl-amine

-

Glyoxylic acid

-

tert-Butyl isocyanide

-

Benzaldehyde

Procedure :

-

Ugi Reaction :

-

Cyclization :

Advantages :

-

High atom economy and functional group tolerance.

-

Modular synthesis allows for structural diversification.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A halogenated pyrrole-2-carboxylate undergoes cross-coupling with pyridin-2-ylboronic acid to introduce the pyridine moiety.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C, 12 hours

Substrate Preparation :

-

5-Bromo-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester is synthesized via bromination of the parent pyrrole using NBS.

Challenges :

-

Competitive protodebromination reduces yield.

-

Requires anhydrous conditions to prevent ester hydrolysis.

Direct C–H Arylation

Recent advances in C–H activation enable direct coupling of pyrrole-2-carboxylic acids with pyridine derivatives.

Catalytic System :

-

Catalyst : RuCl₃ (10 mol%)

-

Oxidant : Ag₂CO₃

-

Solvent : Toluene

-

Temperature : 120°C, 24 hours

Scope :

-

Limited to electron-deficient pyridines.

-

Ortho-substituted pyridines show lower reactivity.

Biocatalytic Approaches

Enzymatic Cyclization

Engineered transaminases and decarboxylases facilitate the synthesis of chiral dihydro-pyrrole derivatives.

Procedure :

-

Substrate : 5-Pyridin-2-yl-2-oxopentanoic acid.

-

Enzyme : L-Threonine transaminase (modified for broader substrate acceptance).

-

Conditions : pH 7.4, 37°C, NADPH cofactor.

Advantages :

-

Enantioselective synthesis of (R)- or (S)-configured products.

-

Mild conditions avoid racemization.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Gamma-Keto Acid Cyclization | 50–65 | Moderate | High | Low |

| Hantzsch MCR | 55–60 | Low | Moderate | Low |

| Suzuki Coupling | 60–70 | High | Low | High |

| Enzymatic Synthesis | 30–40 | Very High | Low | Very High |

Key Observations :

-

Multicomponent reactions balance yield and scalability for industrial applications.

-

Metal-catalyzed methods suffer from catalyst costs but offer precise regiocontrol.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features , synthetic methodologies , and physicochemical properties .

Structural Analogues

Substituent Variations

Key Observations

- Electronic Effects: The pyridin-2-yl group introduces aromaticity and basicity, unlike the amino or methyl substituents. This may enhance interactions with biological targets (e.g., enzymes or receptors) .

- Steric Considerations : Bulky substituents like phenyl or pyridinyl may reduce conformational flexibility compared to smaller groups (e.g., -NH₂ or -CH₃) .

Challenges for the Target Compound

- The pyridin-2-yl group’s electron-withdrawing nature may complicate cyclization steps compared to electron-donating groups (e.g., -NH₂). Palladium-catalyzed cross-coupling or aziridine ring expansion (as seen in related pyrrole syntheses) could be viable .

Physicochemical Properties

Boiling Points and Solubility

Stability

- The carboxylic acid group in the target compound may form zwitterions, enhancing stability in aqueous media. Ester analogs (e.g., methyl 5-phenyl) show improved shelf-life .

Biological Activity

5-Pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as Proferrorosamine A, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.19 g/mol. The structure features a pyridine ring fused with a pyrrole ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. One study reported that pyrrole-based compounds exhibited potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-Pyridin-2-yl-3,4-dihydro... | < 0.016 | M. tuberculosis |

| Compound A | < 0.05 | Staphylococcus aureus |

| Compound B | < 0.1 | Escherichia coli |

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity of these compounds has been evaluated. The same study indicated that the cytotoxicity (IC50) of these compounds was significantly low (> 64 μg/mL), suggesting a favorable therapeutic window for further development .

The mechanisms underlying the biological activities of this compound involve interaction with specific bacterial targets. For example, it was found to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis . This inhibition leads to disruption in cell wall integrity and ultimately bacterial death.

Case Study 1: Anti-Tuberculosis Activity

A recent study focused on the design and synthesis of pyrrole-based compounds aimed at combating drug-resistant tuberculosis. The researchers synthesized various derivatives and assessed their activity against both wild-type and mutant strains of M. tuberculosis expressing the mmpL3 gene. Compounds bearing bulky substituents demonstrated enhanced potency compared to simpler analogs .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation into the structure–activity relationship (SAR) revealed that modifications on the pyrrole ring significantly influenced biological activity. For instance, substituting different groups on the pyridine ring altered the potency against M. tuberculosis, highlighting the importance of molecular structure in drug design .

Q & A

Basic: What are the standard synthetic routes for 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyrrolidine precursors followed by functionalization. For example, methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate analogs are synthesized via cyclocondensation of β-ketoesters with amines, followed by oxidation to yield the carboxylic acid derivative . Key steps include:

- Cyclization : Using reagents like POCl₃ or polyphosphoric acid.

- Oxidation : Hydrolysis of ester groups (e.g., methyl ester) with NaOH/H₂O or LiOH to produce the carboxylic acid moiety.

- Substitution : Introducing the pyridin-2-yl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura).

Advanced: How can regioselectivity challenges in introducing the pyridin-2-yl group be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites on the pyrrole ring. For example:

- Electrophilic substitution : Directing groups (e.g., nitro or methoxy) can guide substitution to the 5-position.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) with pyridinylboronic acids ensure precise positioning. Optimization of solvent (DME or THF) and ligands (XPhos) improves yields .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify ring protons (δ 6.5–7.5 ppm for pyridinyl) and carboxyl carbon (δ ~170 ppm).

- IR : Strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₁₀H₁₀N₂O₂: 190.0742 g/mol) .

Advanced: How can tautomeric or stereochemical ambiguities be resolved?

Methodological Answer:

- X-ray crystallography : Determines absolute configuration (e.g., (2S,3R) assignments in diastereomers) .

- Dynamic NMR : Detects tautomerism via variable-temperature experiments (e.g., enol-keto equilibria).

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

Basic: What biological activities are associated with this compound?

Methodological Answer:

The dihydropyrrole core interacts with enzymes like oxidoreductases and decarboxylases. Reported activities include:

- Antimicrobial : Inhibition of bacterial dihydrofolate reductase (IC₅₀ ~5 µM) .

- Antioxidant : Scavenging of ROS in cell-based assays (EC₅₀ ~20 µM) .

Advanced: What strategies are used to study its mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., pyridinyl interactions with NADPH in oxidoreductases) .

- Site-directed mutagenesis : Validates critical residues (e.g., Arg45 in DHFR) for inhibitor binding .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store at −20°C under inert gas (Ar/N₂) to prevent oxidation.

- Solvent : Lyophilize and store in anhydrous DMSO or EtOH to avoid hydrolysis .

Advanced: What degradation pathways occur under physiological conditions?

Methodological Answer:

- pH-dependent hydrolysis : The carboxylic acid group undergoes decarboxylation at pH > 7, forming 5-pyridin-2-yl-pyrrole.

- Metabolic studies : LC-MS/MS identifies Phase I metabolites (e.g., hydroxylation at C4) in microsomal assays .

Basic: What structural analogs are commonly studied for SAR?

Methodological Answer:

- Core modifications : 3,4-Dihydro-2H-pyrrole-2-carboxylic acid (no pyridinyl group) .

- Substituent variations : 5-Phenyl or 5-methyl analogs to compare electronic effects .

Advanced: How do computational models predict reactivity in derivatives?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : HOMO/LUMO gaps (e.g., ~5.2 eV) predict nucleophilic/electrophilic sites.

- MD Simulations : AMBER force fields assess conformational stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.